N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Description
N1-[4-(Trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is a substituted acetamide characterized by two distinct aromatic substituents: a 4-(trifluoromethoxy)phenyl group and a 2-chlorophenyl moiety attached to the acetamide backbone. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro substituents influence reactivity and binding interactions .
Properties
IUPAC Name |
2-chloro-2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c16-12-4-2-1-3-11(12)13(17)14(22)21-9-5-7-10(8-6-9)23-15(18,19)20/h1-8,13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNHLTYSRTTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-chloro-2-(2-chlorophenyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, while the chlorine atoms contribute to its stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro-Substituted Acetamides
N1-(2-Chlorophenyl)-2-chloroacetamide
- Structure : Lacks the trifluoromethoxy group and the second chlorophenyl substituent.
- Applications : Serves as a precursor in herbicide synthesis .
N1-[3-(Trifluoromethyl)phenyl]-2-chloroacetamide
- Structure : Replaces the trifluoromethoxy group with a trifluoromethyl group.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
Trifluoromethoxy-Containing Analogues
N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (Compound 6)
- Structure : Incorporates a biphenyl group and trifluoromethoxyethyl chain.
- Synthesis : Achieved via Pt/C-catalyzed hydrogenation and reaction with chloroacetyl chloride (92% yield).
N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide
- Structure: Substitutes the 2-chlorophenyl group with a cyano group.
Heterocyclic Derivatives
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Contains a thiazole ring and morpholino group.
- Properties: The thiazole moiety introduces π-π stacking capabilities, while morpholino enhances solubility .
Imidazole- and Pyrimidine-Linked Acetamides
Structural and Functional Analysis
Data Table: Key Properties of Selected Compounds
Biological Activity
N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, cytotoxic, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C15H12Cl2F3NO2
- Molecular Weight : 353.16 g/mol
| Property | Value |
|---|---|
| CAS Number | 1417782-28-5 |
| LogP | 3.5 |
| Solubility | Low solubility in water |
| Boiling Point | Not available |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, a study evaluating a series of related compounds demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Case Study: Efficacy Against MRSA
In a comparative study, derivatives of the compound exhibited submicromolar activity against MRSA, indicating a potential for development as an antibiotic agent. Compounds with trifluoromethyl substitutions showed enhanced efficacy compared to their monochlorinated counterparts .
Cytotoxicity
The cytotoxic profile of this compound was evaluated using various cancer cell lines. The MTT assay indicated that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing primary mammalian cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N1-[4-(trifluoromethoxy)phenyl]... | 15 | HeLa (cervical cancer) |
| N1-[4-(trifluoromethoxy)phenyl]... | 20 | MCF-7 (breast cancer) |
| Control (DMSO) | >100 | All |
Anti-inflammatory Activity
In addition to antibacterial and cytotoxic properties, the compound has shown potential anti-inflammatory effects. Oxylipins derived from similar structures have been reported to modulate inflammatory responses in various biological systems .
The anti-inflammatory activity is hypothesized to be mediated through inhibition of nitric oxide synthase (NOS), leading to reduced nitric oxide production, which is a key mediator in inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the phenyl rings significantly influence both antibacterial and cytotoxic properties.
Key Findings
- Trifluoromethyl groups enhance lipophilicity and biological activity.
- Chlorine substitutions contribute to increased binding affinity to bacterial targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
